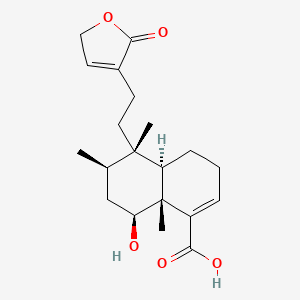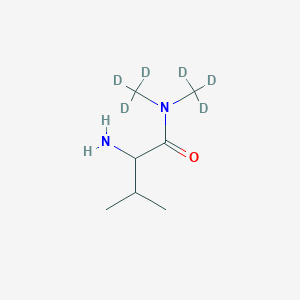
6alpha-Hydroxycleroda-3,13-dien-16,15-olid-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related clerodane diterpenes involves complex organic reactions, including photosensitized oxygenation and furan reactions. For instance, the synthesis of similar compounds like 16,18-dihydroxycleroda-3,13Z-dien-16,15-olide has been described through furan photosensitized oxygenation reaction of hardwickiic acid (Imamura & Costa, 2000).
Molecular Structure Analysis
The molecular structure of clerodane diterpenes is characterized by a complex cyclic skeleton with multiple functional groups attached, which are crucial for their biological activity. The structure elucidation of these compounds typically relies on advanced spectroscopic techniques such as NMR and mass spectrometry.
Chemical Reactions and Properties
Clerodane diterpenes undergo various chemical reactions, including biotransformation by microorganisms which can modify their structure and enhance their biological activity. For example, biotransformation of 16-oxacleroda-3,13(14)E-dien-15-oic acid by Rhizopus stolonifer produced a novel derivative with increased antifungal activity (Kumar, Saha, & Saha, 2016).
Scientific Research Applications
Potential Therapeutic Applications
Hydroxy acids, a class to which 6alpha-Hydroxycleroda-3,13-dien-16,15-olid-18-oic acid belongs, have been widely used in cosmetic and therapeutic formulations. Their applications span from treating skin conditions such as photoaging, acne, and pigmentation disorders to potential roles in antimicrobial and anti-inflammatory treatments. The therapeutic efficacy of hydroxy acids is underpinned by their biochemical mechanisms, including effects on melanogenesis, skin tanning, and cellular repair processes (Kornhauser, Coelho, & Hearing, 2010).
Biochemical and Pharmacological Significance
The biochemical properties of hydroxy acids, such as antioxidant, anti-inflammatory, and antimicrobial activities, highlight their significance in medical and pharmaceutical research. Studies have explored the structure-activity relationships of hydroxycinnamic acids (a related group), providing insights into their antioxidant mechanisms and potential for creating more potent therapeutic agents. This research underscores the potential of compounds like this compound to contribute to new treatments for oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Industrial and Environmental Applications
Beyond therapeutic uses, the exploration of hydroxy acids extends to environmental and industrial applications. The biotechnological production of polyhydroxyalkanoates (PHAs) from carbon sources, for example, touches on the broader context within which this compound's bioactivity might be leveraged for sustainable materials and energy storage solutions. This area of research is particularly relevant in the context of reducing reliance on petrochemicals and enhancing environmental sustainability (Ishizaki, Tanaka, & Taga, 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4aR,5S,6R,8S,8aR)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-12-11-16(21)20(3)14(17(22)23)5-4-6-15(20)19(12,2)9-7-13-8-10-25-18(13)24/h5,8,12,15-16,21H,4,6-7,9-11H2,1-3H3,(H,22,23)/t12-,15-,16+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZFMPBFLWOFS-JJOBAADDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C(C1(C)CCC3=CCOC3=O)CCC=C2C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CCOC3=O)CCC=C2C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


